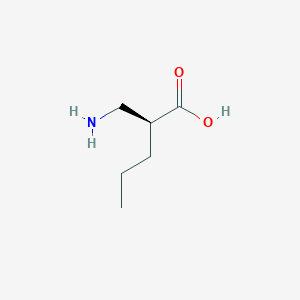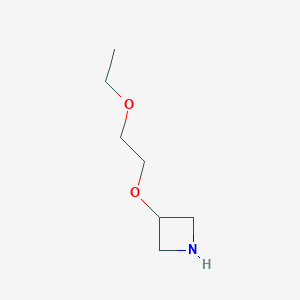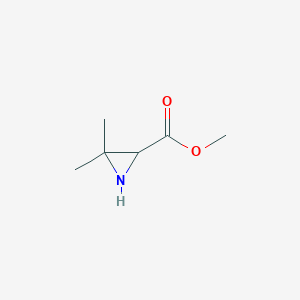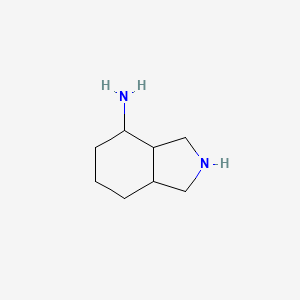![molecular formula C8H10O2 B11923730 1-Oxaspiro[4.4]non-6-en-2-one CAS No. 86971-90-6](/img/structure/B11923730.png)
1-Oxaspiro[4.4]non-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[44]non-6-en-2-one is a chemical compound with the molecular formula C8H12O2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.4]non-6-en-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxy cyclopentyl formic acid ethyl ester with 2,4,6-trimethyl phenyl acetic acid in the presence of a dehydrating agent can lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[4.4]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other spirocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can yield various oxygenated spirocyclic compounds, while reduction can produce different spirocyclic alcohols .
Scientific Research Applications
1-Oxaspiro[4.4]non-6-en-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.4]non-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
1-Oxaspiro[4.4]non-6-en-2-one can be compared with other similar compounds, such as:
Spirocyclic ketones: These compounds share a similar spirocyclic structure but differ in their functional groups and reactivity.
Spirocyclic lactones: These compounds contain a lactone ring and exhibit different chemical and biological properties.
Spirocyclic ethers: These compounds have an ether linkage and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific spirocyclic structure and the versatility of its chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86971-90-6 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-oxaspiro[4.4]non-8-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1,4H,2-3,5-6H2 |
InChI Key |
VRBCESVXJRKZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)O2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)


![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
